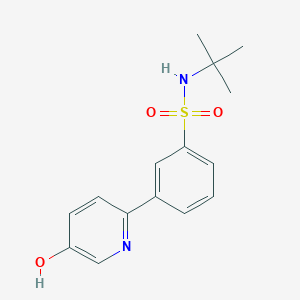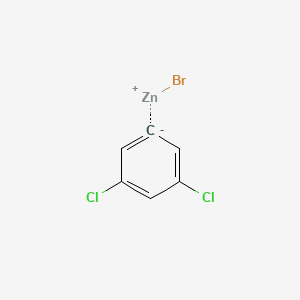
2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% (2-BtSP-5H) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. Its structure is composed of two aromatic rings, a nitrogen atom, and a sulfur atom. 2-BtSP-5H is a white crystalline powder that is soluble in water and has a melting point of 161-162°C.
科学的研究の応用
2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of novel organic compounds, such as heterocyclic compounds and pyridine derivatives. 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has also been used in the synthesis of bioactive molecules, such as antifungal agents and antitumor agents. In addition, 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has been investigated for its potential applications in the synthesis of fluorescent molecules and imaging agents.
作用機序
The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a catalyst to facilitate the formation of covalent bonds between molecules. In addition, 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is thought to be involved in the formation of hydrogen bonds, which can lead to the formation of stable molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% have not yet been extensively studied. However, preliminary studies suggest that 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% may have antioxidant and anti-inflammatory properties. In addition, 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% may be involved in the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is soluble in water, which makes it suitable for a variety of applications. However, 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is a relatively unstable compound and must be handled carefully to avoid degradation.
将来の方向性
Future research on 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% should focus on understanding its mechanism of action in greater detail. In addition, further studies should be conducted to explore the potential therapeutic applications of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95%, such as its use as an antioxidant and anti-inflammatory agent. Finally, further studies should be conducted to investigate the potential of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% as a fluorescent molecule and imaging agent.
合成法
2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% can be synthesized in a two-step process. First, 3-t-butylsulfamoylphenylacetonitrile is synthesized by reacting 3-t-butylsulfamoylphenol with acetonitrile. This reaction is carried out in the presence of a strong base such as sodium hydride. The second step involves the reaction of 3-t-butylsulfamoylphenylacetonitrile with hydroxypyridine in the presence of a strong acid such as sulfuric acid. This reaction results in the formation of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95%.
特性
IUPAC Name |
N-tert-butyl-3-(5-hydroxypyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-5-11(9-13)14-8-7-12(18)10-16-14/h4-10,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOLKVBODPAGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415994.png)



![5-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416023.png)

![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6416036.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416044.png)
![4-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416049.png)


